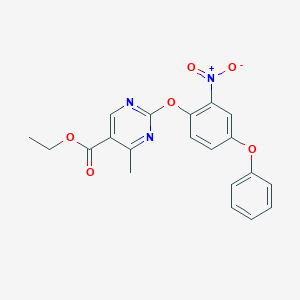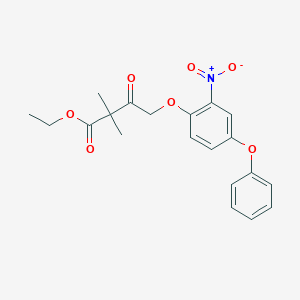
4-Fluorosulfonyloxy-1-methylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorosulfonyloxy-1-methylbenzimidazole is a chemical compound that has been extensively researched for its potential applications in various fields of science. This compound is also known as FSB or 1-Methyl-4-(fluorosulfonyloxy)benzimidazole. It is a white crystalline powder that is soluble in polar solvents such as water and methanol. FSB is a derivative of benzimidazole, which is a heterocyclic organic compound. Benzimidazole derivatives have been found to exhibit various biological activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of FSB is not fully understood. However, it has been proposed that FSB may exert its biological activity by inhibiting the activity of certain enzymes or proteins that are involved in the pathogenesis of various diseases. FSB has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. FSB has also been found to inhibit the replication of certain viruses such as herpes simplex virus and human immunodeficiency virus.
Biochemical and Physiological Effects
FSB has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. FSB has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. FSB has been found to reduce the severity of inflammation in animal models of inflammatory disorders such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
FSB has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. FSB is also stable under normal laboratory conditions. However, FSB is highly reactive and can react with certain functional groups in biological molecules. This can limit its use in certain experiments. FSB also has limited solubility in non-polar solvents, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on FSB. One direction is to study its potential as a drug candidate for the treatment of various diseases such as cancer, viral infections, and inflammatory disorders. Another direction is to study its mechanism of action in more detail to better understand how it exerts its biological effects. Further research is also needed to optimize the synthesis of FSB and to develop new derivatives with improved biological activity.
Synthesis Methods
The synthesis of FSB involves the reaction of 1-methylbenzimidazole with fluorosulfonic acid. This reaction results in the formation of FSB as a white crystalline solid. The yield of FSB can be improved by using different reaction conditions such as temperature, pressure, and reaction time.
Scientific Research Applications
FSB has been extensively researched for its potential applications in various fields of science such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit various biological activities such as antitumor, anti-inflammatory, and antiviral properties. FSB has been studied as a potential drug candidate for the treatment of various diseases such as cancer, viral infections, and inflammatory disorders.
properties
IUPAC Name |
4-fluorosulfonyloxy-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3S/c1-11-5-10-8-6(11)3-2-4-7(8)14-15(9,12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUZYCNNLYLASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC=C2OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-nitro-5-[[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]carbamoyl]benzoate](/img/structure/B7433287.png)
![3-(cyclopropylmethylsulfonyl)-2,6-difluoro-N-[(4-iodophenyl)methyl]benzamide](/img/structure/B7433288.png)

![4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine](/img/structure/B7433301.png)
![Ethyl 4-tert-butyl-6-[(5-phenoxypyridin-2-yl)methylamino]pyrimidine-2-carboxylate](/img/structure/B7433322.png)

![1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-2,3-dihydroindole-6-sulfonamide](/img/structure/B7433338.png)


![ethyl 3-(3,4-dihydro-1H-pyrano[4,3-b]quinolin-10-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7433363.png)
![Ethyl 4-[2-(3-nitrophenoxy)ethoxy]quinoline-3-carboxylate](/img/structure/B7433366.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]-4-methyl-5-nitrobenzenesulfonamide](/img/structure/B7433371.png)
![Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate](/img/structure/B7433387.png)
![Ethyl 2-[4-[[3-(4-nitrophenoxy)phenyl]carbamoyl]piperazin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B7433392.png)